4-(2-Fluorophenyl)piperazine-1-carbothioamide
Overview
Description
“4-(2-Fluorophenyl)piperazine-1-carbothioamide” is a chemical compound with the CAS Number: 1178728-47-6 . It has a molecular weight of 239.32 . The IUPAC name for this compound is 4-(2-fluorophenyl)-1-piperazinecarbothioamide .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-(2-Fluorophenyl)piperazine-1-carbothioamide” is 1S/C11H14FN3S/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : “4-(2-Fluorophenyl)piperazine-1-carbothioamide” and its derivatives have been studied for their potential therapeutic effects against cognitive decline . These compounds have been found to inhibit acetylcholinesterase, an enzyme that plays a crucial role in memory and cognition .
- Methods of Application or Experimental Procedures : The compounds were synthesized and characterized using various spectral and elemental techniques . Their effects on memory were studied using scopolamine-induced amnesia in two behavioral animal models: the Morris water maze and passive avoidance . In vitro AChE inhibition was studied at five different concentrations using the homogenized fraction of the decapitated mice brain as the source of the enzyme . Biochemical estimation of AChE, oxidative and nitrosative stress parameters have also been facilitated .
- Results or Outcomes : The carbothioamide analogues were found to be the most promising in the alleviation of cognitive decline induced by scopolamine . Among the carboxamide analogues, one has shown promising effect in the alleviation of cognition decline . The results suggested the possible role of these derivatives in the mediation of cholinergic pathway and attenuation of oxidative stress resulting in the effective management of cognitive dysfunction .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(2-fluorophenyl)piperazine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJPWGWRQPXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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